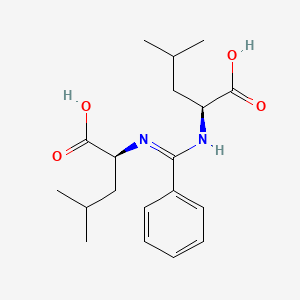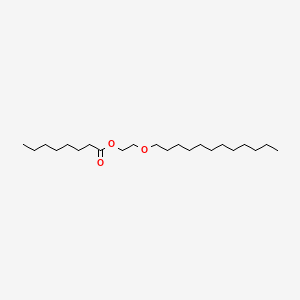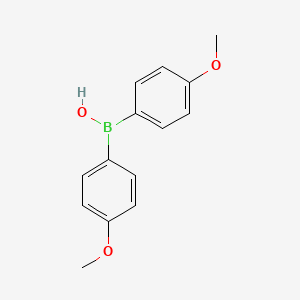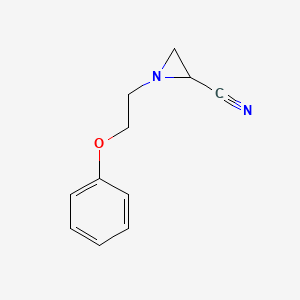![molecular formula C12H16O B14457770 Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- CAS No. 74411-00-0](/img/structure/B14457770.png)
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[45]deca-6,9-dien-8-one, 6,10-dimethyl- is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between two rings, which imparts significant rigidity and distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO₂ as the sole by-product . Another method involves a three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium catalysts and modular reactants allows for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include spirocyclic ketones, reduced spiro compounds, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying spirocyclic compounds’ reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical properties.
Wirkmechanismus
The mechanism by which Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, modulating biological pathways and chemical reactions. The presence of double bonds and methyl groups further influences its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]deca-1,6,9-trien-8-one: Similar spirocyclic structure but with different positions of double bonds.
6,6-Dimethyl-6,10-diazaspiro[4.5]decan-6-ium: Contains nitrogen atoms in the spirocyclic structure, altering its chemical properties.
2-[(2R,5R)-6-(Hydroxymethyl)-10-methyl-8-oxospiro[4.5]deca-6,9-dien-2-yl]-2-propanyl-β-D-glucopyranosid: A glucopyranoside derivative with additional functional groups.
Uniqueness
Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which impart distinct reactivity and potential applications. Its rigid spirocyclic structure also contributes to its uniqueness, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
74411-00-0 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
6,10-dimethylspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C12H16O/c1-9-7-11(13)8-10(2)12(9)5-3-4-6-12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QTADBMSXXCEHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C(C12CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)


![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)


![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)




